2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE
Overview
Description
2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an ethoxybenzylidene group and diphenyl groups attached to the imidazo[2,1-b][1,3]thiazole core
Preparation Methods
The synthesis of 2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with diphenylacetylene in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or phenyl rings are replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the thiazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar fused ring system and are known for their diverse pharmacological activities.
Thiazolo[4,5-b]pyridine derivatives: These compounds also contain a thiazole ring and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzylidene and diphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-[(2-ethoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-2-30-21-16-10-9-15-20(21)17-22-25(29)28-24(19-13-7-4-8-14-19)23(27-26(28)31-22)18-11-5-3-6-12-18/h3-17H,2H2,1H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIUPWMQSAAPOK-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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